Cas no 68191-07-1 (4-Methyl-2,3-dinitrophenol)

4-Methyl-2,3-dinitrophenol is a nitrophenol derivative characterized by its methyl and nitro functional groups at the 4, 2, and 3 positions of the phenol ring. This compound is primarily utilized in chemical synthesis and research applications due to its reactivity as an intermediate. Its nitro groups contribute to its electron-withdrawing properties, making it useful in electrophilic substitution reactions. The methyl group enhances solubility in organic solvents, facilitating its use in various synthetic processes. Careful handling is required due to its potential toxicity and explosive nature under certain conditions. It serves as a precursor in the development of dyes, pharmaceuticals, and agrochemicals.
4-Methyl-2,3-dinitrophenol structure
4-Methyl-2,3-dinitrophenol structure
Product name:4-Methyl-2,3-dinitrophenol
CAS No:68191-07-1
MF:C7H6N2O5
MW:198.13294172287
MDL:MFCD18381202
CID:527346
PubChem ID:50098

4-Methyl-2,3-dinitrophenol Chemical and Physical Properties

Names and Identifiers

    • 4-Methyl-2,3-dinitrophenol
    • Phenol,4-methyl-2,3-dinitro-
    • 2,3-dinitro-4-methylphenol
    • 2,5-dimethoxy-4-methyl-benzaldehyde
    • 2,5-Dimethoxy-p-tolualdehyde
    • 2.3-Dinitro-4-hydroxy-toluol
    • 2.3-Dinitro-4-oxy-1-methyl-benzol
    • 2.3-Dinitro-p-kresol
    • 4-methyl-2,3-dinitro-phenol
    • 4-Methyl-2,5-dimethoxybenzaldehyde
    • AC1LCKTQ
    • CTK4J1196
    • dinitro-para-cresol
    • p-Tolualdehyde, 2,5-dimethoxy-
    • UNII-238B3L4AUK
    • Dinitroparakresol
    • 68191-07-1
    • MFCD18381202
    • HIQCTHFRLRVNPP-UHFFFAOYSA-N
    • Phenol, methyldinitro- (9CI)
    • SCHEMBL2881308
    • AKOS016012059
    • CS-0210469
    • DTXSID60987702
    • MDL: MFCD18381202
    • Inchi: InChI=1S/C7H6N2O5/c1-4-2-3-5(10)7(9(13)14)6(4)8(11)12/h2-3,10H,1H3
    • InChI Key: HIQCTHFRLRVNPP-UHFFFAOYSA-N
    • SMILES: CC1=C(C(=C(C=C1)O)[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 198.02768
  • Monoisotopic Mass: 198.028
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 112A^2
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.550±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 157-158 ºC
  • Boiling Point: 338.7ºC at 760mmHg
  • Flash Point: 152.3ºC
  • Solubility: Very slightly soluble (0.3 g/l) (25 º C),
  • PSA: 106.51
  • LogP: 2.56340

4-Methyl-2,3-dinitrophenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB449824-250mg
4-Methyl-2,3-dinitrophenol; .
68191-07-1
250mg
€382.00 2025-02-21
TRC
M305203-2mg
4-Methyl-2,3-dinitrophenol
68191-07-1
2mg
$ 65.00 2022-06-04
Alichem
A019147577-5g
4-Methyl-2,3-dinitrophenol
68191-07-1 95%
5g
$1802.50 2023-09-01
abcr
AB449824-1g
4-Methyl-2,3-dinitrophenol; .
68191-07-1
1g
€892.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1281139-250mg
4-Methyl-2,3-dinitrophenol
68191-07-1 98%
250mg
¥3078.00 2024-05-04
A2B Chem LLC
AH18261-2.5g
4-Methyl-2,3-dinitrophenol
68191-07-1 97%
2.5g
$564.00 2024-04-19
TRC
M305203-1mg
4-Methyl-2,3-dinitrophenol
68191-07-1
1mg
$ 50.00 2022-06-04
abcr
AB449824-250 mg
4-Methyl-2,3-dinitrophenol
68191-07-1
250mg
€382.00 2023-04-22
eNovation Chemicals LLC
Y0978124-1g
4-Methyl-2,3-dinitrophenol
68191-07-1 95%
1g
$1050 2024-08-02
Alichem
A019147577-250mg
4-Methyl-2,3-dinitrophenol
68191-07-1 95%
250mg
$200.00 2023-09-01

4-Methyl-2,3-dinitrophenol Related Literature

Additional information on 4-Methyl-2,3-dinitrophenol

Introduction to 4-Methyl-2,3-dinitrophenol (CAS No. 68191-07-1)

4-Methyl-2,3-dinitrophenol (CAS No. 68191-07-1) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it valuable for various applications, particularly in synthetic chemistry and material science. The presence of multiple nitro and methyl substituents imparts distinct reactivity and functionality, which are leveraged in advanced chemical synthesis and industrial processes.

The molecular structure of 4-Methyl-2,3-dinitrophenol consists of a benzene ring substituted with two nitro groups at the 2 and 3 positions, along with a methyl group at the 4 position. This arrangement results in a highly reactive system that can participate in a variety of chemical transformations. The nitro groups introduce strong electron-withdrawing effects, influencing the compound's solubility, stability, and reactivity. Meanwhile, the methyl group provides additional electronic and steric influences, further modulating its behavior in different chemical environments.

In recent years, 4-Methyl-2,3-dinitrophenol has been studied for its potential applications in pharmaceutical intermediates and specialty chemicals. Researchers have explored its utility in the synthesis of complex molecules, where its reactive sites serve as key functional groups for further modifications. The compound's ability to undergo nucleophilic aromatic substitution and other coupling reactions makes it a versatile building block in organic synthesis. Additionally, its stability under various conditions allows for practical applications in industrial-scale reactions.

One of the most compelling aspects of 4-Methyl-2,3-dinitrophenol is its role in developing advanced materials. The nitro groups can enhance the compound's interaction with other molecules, making it suitable for applications in polymer chemistry and material science. For instance, researchers have investigated its incorporation into conductive polymers or as a precursor for high-performance coatings. The methyl group's presence also contributes to the compound's compatibility with a wide range of matrices, allowing for tailored material properties.

Recent studies have highlighted the compound's significance in catalysis and biochemical applications. The unique electronic properties of 4-Methyl-2,3-dinitrophenol have been exploited in designing novel catalysts that facilitate efficient chemical transformations. In biochemical contexts, the compound has been examined for its potential role as an intermediate in metabolic pathways or as a modulator of enzymatic activity. While these applications are still under exploration, they underscore the compound's broad utility across multiple scientific disciplines.

The synthesis of 4-Methyl-2,3-dinitrophenol is another area where advancements have been made. Modern synthetic methodologies have enabled more efficient and scalable production processes for this compound. These methods often involve multi-step reactions that carefully control the introduction of substituents to achieve the desired molecular structure. The optimization of these synthetic routes has not only improved yield but also reduced environmental impact, aligning with growing sustainability concerns in chemical manufacturing.

In conclusion,4-Methyl-2,3-dinitrophenol (CAS No. 68191-07-1) represents a fascinating subject of study with diverse applications spanning pharmaceuticals to advanced materials. Its unique chemical properties make it indispensable in synthetic chemistry and industrial processes. As research continues to uncover new possibilities for this compound,4-Methyl-2,3-dinitrophenol is poised to play an increasingly important role in shaping future developments across multiple scientific fields.

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Amadis Chemical Company Limited
(CAS:68191-07-1)4-Methyl-2,3-dinitrophenol
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Purity:99%/99%
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